4-Bromo-2-phenoxybenzaldehyde
Overview
Description
4-Bromo-2-phenoxybenzaldehyde is an organic compound with the molecular formula C13H9BrO2 It is a substituted benzaldehyde, where the benzene ring is substituted with a bromine atom at the fourth position and a phenoxy group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-phenoxybenzaldehyde typically involves the bromination of 2-phenoxybenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where bromine (Br2) is used in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds as follows:
- Dissolve 2-phenoxybenzaldehyde in a suitable solvent like dichloromethane.
- Add bromine dropwise to the solution while maintaining a low temperature.
- Add iron(III) bromide to catalyze the reaction.
- Stir the reaction mixture until the bromination is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-phenoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-Bromo-2-phenoxybenzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol, 4-Bromo-2-phenoxybenzyl alcohol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide (NaOCH3) can replace the bromine with a methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.
Major Products:
Oxidation: 4-Bromo-2-phenoxybenzoic acid.
Reduction: 4-Bromo-2-phenoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-phenoxybenzaldehyde has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Researchers explore its potential as a building block for designing new drugs with anti-inflammatory, anticancer, or antimicrobial properties.
Material Science: It can be used in the development of new materials with specific properties, such as liquid crystals or polymers.
Biological Studies: Its derivatives are studied for their biological activities and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Bromo-2-phenoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The phenoxy group can enhance its binding affinity to certain targets, while the bromine atom can influence its reactivity and metabolic stability. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic benefits and safety profile.
Comparison with Similar Compounds
4-Bromo-2-nitrobenzaldehyde: Similar structure but with a nitro group instead of a phenoxy group.
4-Bromo-2-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a phenoxy group.
4-Bromo-2-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of a phenoxy group.
Comparison:
4-Bromo-2-phenoxybenzaldehyde: is unique due to the presence of the phenoxy group, which can influence its chemical reactivity and biological activity. The phenoxy group can enhance its solubility in organic solvents and its ability to participate in various chemical reactions.
4-Bromo-2-nitrobenzaldehyde: has different electronic properties due to the nitro group, making it more reactive in electrophilic aromatic substitution reactions.
4-Bromo-2-methoxybenzaldehyde: has a methoxy group, which can act as an electron-donating group, affecting its reactivity and stability.
4-Bromo-2-chlorobenzaldehyde:
Properties
IUPAC Name |
4-bromo-2-phenoxybenzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-11-7-6-10(9-15)13(8-11)16-12-4-2-1-3-5-12/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLULRYIBJHDLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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